4-(1H-benzotriazol-1-yl)-5-(4-tritylphenoxy)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-TRITYLPHENOXY)PHENYL CYANIDE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzotriazole moiety, a cyano group, and a tritylphenoxy group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-TRITYLPHENOXY)PHENYL CYANIDE typically involves multiple steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Attachment of Tritylphenoxy Group: The final step involves the attachment of the tritylphenoxy group through a coupling reaction, often facilitated by a palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-TRITYLPHENOXY)PHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of benzotriazole oxides.
Reduction: Formation of benzotriazole amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-TRITYLPHENOXY)PHENYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photostabilizers.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-TRITYLPHENOXY)PHENYL CYANIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-METHOXYPHENOXY)PHENYL CYANIDE: Similar structure but with a methoxy group instead of a trityl group.
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-ETHOXYPHENOXY)PHENYL CYANIDE: Similar structure but with an ethoxy group instead of a trityl group.
Uniqueness
The presence of the tritylphenoxy group in 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-TRITYLPHENOXY)PHENYL CYANIDE imparts unique properties, such as enhanced stability and specific interactions with molecular targets, making it distinct from its analogs.
Properties
Molecular Formula |
C39H25N5O |
---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-(4-tritylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C39H25N5O/c40-26-28-24-37(44-36-19-11-10-18-35(36)42-43-44)38(25-29(28)27-41)45-34-22-20-33(21-23-34)39(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32/h1-25H |
InChI Key |
VZKZYZHVONCRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC5=C(C=C(C(=C5)C#N)C#N)N6C7=CC=CC=C7N=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.